molecular formula C9H7N3O2 B4765176 N-(1,2-oxazol-3-yl)pyridine-3-carboxamide

N-(1,2-oxazol-3-yl)pyridine-3-carboxamide

Cat. No.: B4765176
M. Wt: 189.17 g/mol
InChI Key: IJONHSBFPNWCTF-UHFFFAOYSA-N
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Description

N-(1,2-oxazol-3-yl)pyridine-3-carboxamide: is a heterocyclic compound that features both oxazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,2-oxazol-3-yl)pyridine-3-carboxamide typically involves the reaction of pyridine-3-carboxylic acid with oxazole derivatives. One common method includes the use of a catalyst-free synthesis involving hetaryl ureas and alcohols . The reaction proceeds through the intermediate formation of hetaryl isocyanates, which then react with alcohols to form the desired carbamates.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the catalyst-free synthesis method mentioned above can be adapted for large-scale production due to its environmentally friendly nature and high yields.

Chemical Reactions Analysis

Types of Reactions: N-(1,2-oxazol-3-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the oxazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed:

    Oxidation: Oxidized derivatives of the oxazole and pyridine rings.

    Reduction: Reduced forms of the compound, potentially leading to the formation of amines.

    Substitution: Halogenated derivatives, such as brominated oxazole-pyridine compounds.

Scientific Research Applications

N-(1,2-oxazol-3-yl)pyridine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1,2-oxazol-3-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound’s oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Uniqueness: N-(1,2-oxazol-3-yl)pyridine-3-carboxamide is unique due to its specific combination of oxazole and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(1,2-oxazol-3-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-9(7-2-1-4-10-6-7)11-8-3-5-14-12-8/h1-6H,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJONHSBFPNWCTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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